1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclopropane ring attached to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the bromination of 2-hydroxyphenylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylcyclopropane-1-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed:
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 1-(5-Fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
- 1-(5-Iodo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
Comparison: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
1314661-12-5 |
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Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
BLIATHATFHYYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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